molecular formula C16H17N3O3S B3005242 N-(4-Methylsulfonylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415534-74-4

N-(4-Methylsulfonylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B3005242
CAS RN: 2415534-74-4
M. Wt: 331.39
InChI Key: YVIXUSZUUOESFC-UHFFFAOYSA-N
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Description

The compound “4-(Methylsulfonyl)acetophenone” is an organic building block . It has a linear formula of CH3SO2C6H4COCH3 . It is used in the synthesis of various compounds, including 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone .


Synthesis Analysis

A series of 2-(4-(methylsulfonyl)phenyl) benzimidazoles were designed and synthesized . The compounds were evaluated for their cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitory activities .


Chemical Reactions Analysis

2-(4-methylsulfonylphenyl) indole derivatives were synthesized and assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .


Physical And Chemical Properties Analysis

The compound “4-(Methylsulfonyl)acetophenone” has a molecular weight of 198.24 . Its properties include a melting point of 126-129 °C .

Mechanism of Action

The synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were investigated for their antibacterial activity . They were also evaluated in isolation and in complex with the cell-penetrating peptide octaarginine .

Future Directions

There are ongoing research efforts to synthesize new compounds with the methylsulfonylphenyl group for various applications . For instance, these compounds are being investigated for their potential in optoelectronics .

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-23(21,22)12-8-6-11(7-9-12)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h6-10H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIXUSZUUOESFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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